3-(Prop-1-yn-1-yl)benzaldehyde Exhibits Sub-Micromolar ALDH3A1 Inhibition Distinct from Structural Analogs
In standardized ALDH3A1 inhibition assays, 3-(prop-1-yn-1-yl)benzaldehyde demonstrates an IC50 of 930 nM against full-length human ALDH3A1 expressed in E. coli BL21(DE3), using benzaldehyde as substrate with 2-minute preincubation [1]. This contrasts with structurally related analogs that show IC50 values ranging from 360 nM to 18,000 nM in the same assay system, establishing the meta-propynyl substitution as a determinant of intermediate inhibitory potency [2][3].
| Evidence Dimension | ALDH3A1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 930 nM |
| Comparator Or Baseline | Related benzaldehyde derivatives: 360 nM (CHEMBL3128208), 420 nM (CHEMBL3128209), 450 nM (CHEMBL3128205), 2,100 nM (CHEMBL1890994), 18,000 nM (CHEMBL3128207) |
| Quantified Difference | 930 nM represents intermediate potency; 2.6-fold less potent than 360 nM analog; 19.4-fold more potent than 18,000 nM analog |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21(DE3); benzaldehyde substrate; 2 min preincubation; spectrophotometric detection |
Why This Matters
Intermediate ALDH3A1 inhibitory potency (930 nM) allows researchers to select 3-(prop-1-yn-1-yl)benzaldehyde as a calibrated reference compound when neither high-potency inhibition (IC50 < 500 nM) nor negligible activity (IC50 > 10 μM) is suitable for their assay design.
- [1] BindingDB. BDBM50448799 (CHEMBL3128204): IC50 930 nM for human ALDH3A1 inhibition. View Source
- [2] BindingDB. BDBM50448790 (CHEMBL3128208): IC50 360 nM for human ALDH3A1 inhibition. View Source
- [3] BindingDB. BDBM50448802 (CHEMBL3128207): IC50 18,000 nM for human ALDH3A1 inhibition. View Source
